molecular formula C13H12O2 B6307274 2-(4-Methoxyphenyl)phenol, 95% CAS No. 21849-91-2

2-(4-Methoxyphenyl)phenol, 95%

Cat. No. B6307274
CAS RN: 21849-91-2
M. Wt: 200.23 g/mol
InChI Key: IOEZIXPNZCSSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)phenol, 95% (2-MMP) is an aromatic organic compound with a wide range of applications in various scientific fields. It is a compound that can be synthesized from various sources, and is used as a building block for many chemical reactions in the laboratory. 2-MMP is a versatile compound that has been used in diverse areas such as organic synthesis, biochemistry, pharmacology, and materials science.

Mechanism of Action

2-(4-Methoxyphenyl)phenol, 95% is a reactive compound that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and can also be used as a nucleophile in electrophilic substitution reactions. It can also be used in a variety of other reactions, such as oxidation, reduction, and condensation reactions.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to have anti-inflammatory, antioxidant, and antidiabetic properties.

Advantages and Limitations for Lab Experiments

2-(4-Methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is also relatively stable and non-toxic. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, and can easily undergo unwanted side reactions. In addition, it can be difficult to purify due to its low solubility in most solvents.

Future Directions

2-(4-Methoxyphenyl)phenol, 95% has a wide range of potential applications in various scientific fields. It has been used in the synthesis of a variety of compounds, such as drugs, fluorescent dyes, and other materials. In addition, it has potential applications in biochemistry, pharmacology, and materials science. Further research is needed to explore the potential of 2-(4-Methoxyphenyl)phenol, 95% in these areas and to develop new methods for its synthesis and use.

Synthesis Methods

2-(4-Methoxyphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Friedel-Crafts acylation of benzene with 4-methoxyphenyl acetate. This method involves the use of a Friedel-Crafts catalyst, such as aluminum chloride, to form a carbocation intermediate which is then attacked by the nucleophile, 4-methoxyphenyl acetate. The product of this reaction is 2-(4-Methoxyphenyl)phenol, 95%. Other methods for the synthesis of 2-(4-Methoxyphenyl)phenol, 95% include the reaction of 4-methoxyphenol with formaldehyde, and the reaction of benzene with 4-methoxybenzoyl chloride.

Scientific Research Applications

2-(4-Methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as heterocyclic compounds, polymers, and nanomaterials. It has also been used in the synthesis of drugs, such as anticonvulsants, anti-inflammatory agents, and antidiabetics. In addition, 2-(4-Methoxyphenyl)phenol, 95% has been used in the synthesis of fluorescent dyes and other optical materials.

properties

IUPAC Name

2-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEZIXPNZCSSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507603
Record name 4'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)phenol

CAS RN

21849-91-2
Record name 4'-Methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.